molecular formula C10H12O3 B3428901 2-Hydroxy-2-(p-tolyl)propanoic acid CAS No. 70589-40-1

2-Hydroxy-2-(p-tolyl)propanoic acid

Cat. No.: B3428901
CAS No.: 70589-40-1
M. Wt: 180.20 g/mol
InChI Key: LXGWCXBGZLLXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-(p-tolyl)propanoic acid, also known by its IUPAC name 2-hydroxy-2-(4-methylphenyl)propanoic acid, is an organic compound with the molecular formula C10H12O3. This compound is characterized by the presence of a hydroxy group and a carboxylic acid group attached to a propanoic acid backbone, with a p-tolyl (4-methylphenyl) substituent. It is a solid at room temperature and is commonly used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-2-(p-tolyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with ethyl oxalate, followed by hydrolysis and decarboxylation. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic processes to enhance efficiency and scalability. The use of high-pressure reactors and continuous flow systems can optimize the reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-(p-tolyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-oxo-2-(p-tolyl)propanoic acid.

    Reduction: Formation of 2-hydroxy-2-(p-tolyl)propanol.

    Substitution: Formation of 2-chloro-2-(p-tolyl)propanoic acid or 2-amino-2-(p-tolyl)propanoic acid.

Scientific Research Applications

2-Hydroxy-2-(p-tolyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(p-tolyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can modulate enzyme activity, inhibit microbial growth, and exhibit anti-inflammatory effects through its interaction with cellular receptors and signaling pathways.

Comparison with Similar Compounds

    2-Hydroxy-2-phenylpropanoic acid: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-Hydroxy-2-(m-tolyl)propanoic acid: Similar structure but with a m-tolyl group instead of a p-tolyl group.

    2-Hydroxy-2-(o-tolyl)propanoic acid: Similar structure but with an o-tolyl group instead of a p-tolyl group.

Uniqueness: 2-Hydroxy-2-(p-tolyl)propanoic acid is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties. This structural variation can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-hydroxy-2-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-3-5-8(6-4-7)10(2,13)9(11)12/h3-6,13H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGWCXBGZLLXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971412
Record name 2-Hydroxy-2-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56031-84-6, 70589-40-1
Record name 2-Hydroxy-2-(4-tolyl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056031846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, alpha-hydroxy-alpha,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070589401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-2-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-2-(p-tolyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-2-(p-tolyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-2-(p-tolyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-2-(p-tolyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-2-(p-tolyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-2-(p-tolyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.